molecular formula C5H5BrN2OS B1374953 4-Bromo-N-methylthiazole-2-carboxamide CAS No. 959755-98-7

4-Bromo-N-methylthiazole-2-carboxamide

Cat. No.: B1374953
CAS No.: 959755-98-7
M. Wt: 221.08 g/mol
InChI Key: RYMODSDVCSIADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methylthiazole-2-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. It contains a thiazole ring and a carboxamide group, making it a significant compound in the field of organic chemistry. This compound has gained attention due to its potential biological activity and therapeutic applications.

Scientific Research Applications

4-Bromo-N-methylthiazole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information for “4-Bromo-N-methylthiazole-2-carboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

Thiazole derivatives, such as “4-Bromo-N-methylthiazole-2-carboxamide”, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylthiazole-2-carboxamide typically involves the reaction of 4-bromothiazole-2-carboxylic acid ethyl ester with methylamine in methanol. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylthiazole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methylthiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylthiazole: Similar structure but lacks the carboxamide group.

    N-Methylthiazole-2-carboxamide: Similar structure but lacks the bromine atom.

    Thiazole-2-carboxamide: Lacks both the bromine atom and the N-methyl group.

Uniqueness

4-Bromo-N-methylthiazole-2-carboxamide is unique due to the presence of both the bromine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-bromo-N-methyl-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-3(6)2-10-5/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMODSDVCSIADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284088
Record name 4-Bromo-N-methyl-2-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959755-98-7
Record name 4-Bromo-N-methyl-2-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959755-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methyl-2-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromothiazole-2-carboxylic acid ethyl ester (500 mg, 2.13 mmol) is dissolved in methanol (1 mL) and methyl amine in methanol (10 mL) is added. The mixture is stirred overnight at room temperature. Evaporation of the solvent under reduced pressure affords the title compound as yellow solid. LCMS: Rt 0.92 min (100%) m/z (ESI) 219/221 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-methylthiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-methylthiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-methylthiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-methylthiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.